molecular formula C22H24N4O2 B12163735 3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12163735
M. Wt: 376.5 g/mol
InChI Key: JNYNINJRABQCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a 2-methoxybenzyl substituent at position 3, methyl groups at positions 7 and 8, and a phenyl group at position 1. The fused pyrimidine-triazine core contributes to its planar geometry, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H24N4O2/c1-16-17(2)23-22-25(19-10-5-4-6-11-19)14-24(15-26(22)21(16)27)13-18-9-7-8-12-20(18)28-3/h4-12H,13-15H2,1-3H3

InChI Key

JNYNINJRABQCLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CC=C3OC)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s distinct 2-methoxybenzyl group differentiates it from analogs with aliphatic or alternative aromatic substituents. Key comparisons include:

Compound Name / ID Substituents (Positions) Molecular Weight Key Structural Features Biological Activity (IC₅₀)
Target Compound 3-(2-methoxybenzyl), 7,8-dimethyl, 1-phenyl ~397.44* Methoxybenzyl enhances lipophilicity Not reported
3-[2-(Dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl analog 3-(dimethylaminoethyl), 7-ethyl 341.46 Aliphatic side chain; potential basicity Not reported
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino] analog 4-(3-methoxyphenyl), 2-(p-tolylamino) ~408.43* Dual aromatic substitution; hydrogen bonding Not reported
2-(3-Chlorophenylamino)-4,8-dimethyl analog (4e) 2-(3-chlorophenylamino), 4,8-dimethyl ~318.76* Chloro substituent; planar triazine core 37.5 μM (A549), 51.2 μM (MDA-MB231)

*Calculated based on molecular formulas.

  • Methoxy vs. Chloro/Nitro Groups: The 2-methoxybenzyl group in the target compound may improve solubility compared to electron-withdrawing groups (e.g., chloro in 4e or nitro in diethyl 8-cyano-7-(4-nitrophenyl) derivatives ).
  • Aliphatic vs. Aromatic Side Chains: The dimethylaminoethyl group in introduces basicity, which could influence cellular uptake and pharmacokinetics, whereas the target compound’s methoxybenzyl group prioritizes aromatic interactions.

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~397 vs. 341 in ) and methoxybenzyl group suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Spectroscopic Signatures: The methoxy group would produce distinct ¹H NMR signals (~3.8 ppm for OCH₃) and IR stretches (~1250 cm⁻¹ for C-O), differentiating it from analogs with nitro (IR ~1520 cm⁻¹) or cyano (IR ~2200 cm⁻¹) groups .

Biological Activity

3-(2-Methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (referred to as compound 1) is a heterocyclic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula : C22H24N4O2
Molecular Weight : 376.5 g/mol
IUPAC Name : 3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

The compound features a complex structure characterized by a pyrimido[1,2-a][1,3,5]triazine core with various substituents that enhance its stability and reactivity.

Biological Activity Overview

Compound 1 has been investigated for its diverse biological activities including:

  • Anticancer Activity : Studies suggest that compound 1 inhibits specific molecular targets involved in cancer cell proliferation.
  • Antimicrobial Properties : The compound exhibits significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through modulation of inflammatory pathways.

The biological activity of compound 1 is attributed to its interaction with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair processes in cancer cells.
  • Receptor Modulation : It has been shown to interact with several receptors involved in inflammatory responses and cellular signaling pathways.

Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), compound 1 demonstrated significant cytotoxic effects. The IC50 value was determined to be approximately 10 μM, indicating potent activity against these malignant cells. The mechanism was linked to the inhibition of cell cycle progression at the G2/M phase.

Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of compound 1 against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as a therapeutic agent for treating infections caused by these pathogens.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
Compound 1Pyrimido-triazineHigh (IC50 = 10 µM)Moderate (MIC = 15 µg/mL)
Compound ATriazoleModerateHigh
Compound BBenzodiazepineLowModerate

Compound 1 stands out due to its dual activity against cancer and microbial pathogens compared to other derivatives in the same class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.